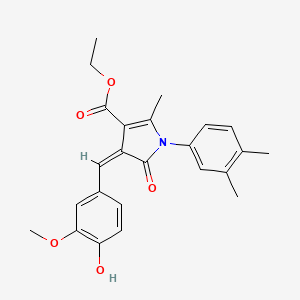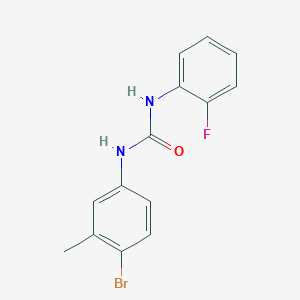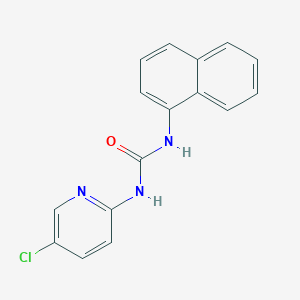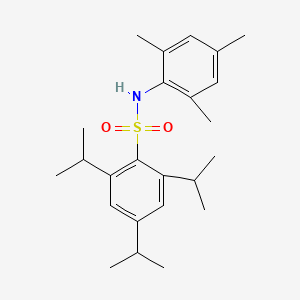
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders.
作用機序
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopaminergic pathways in the brain. By blocking the dopamine D3 receptor, this compound reduces the activity of these pathways, which are involved in the regulation of reward, motivation, and cognition. This mechanism of action has been implicated in the potential therapeutic effects of this compound in neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the mesolimbic and mesocortical pathways, which are involved in reward and motivation. This compound has also been shown to reduce the expression of the dopamine D3 receptor in these pathways, which may contribute to its therapeutic effects in neurological and psychiatric disorders.
実験室実験の利点と制限
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has several advantages and limitations for lab experiments. Its high affinity and selectivity for the dopamine D3 receptor make it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in some experiments. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of research is the development of new treatments for neurological and psychiatric disorders based on this compound's mechanism of action. Another area of research is the study of the dopamine D3 receptor and its role in other physiological processes. Finally, more research is needed to fully understand the properties and potential applications of this compound, including its pharmacokinetics, toxicity, and potential side effects.
合成法
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide can be synthesized using a multistep process that involves the reaction of 4-bromophenol with 1-isopropyl-4-piperidone to form 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. This intermediate is then treated with propionyl chloride and triethylamine to yield this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has been used as a tool to study the role of the dopamine D3 receptor in these disorders and to develop new treatments for them.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12(2)20-10-8-15(9-11-20)19-17(21)13(3)22-16-6-4-14(18)5-7-16/h4-7,12-13,15H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXFXTUXFQOXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)

![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)

![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)
